molecular formula C23H16N2O6 B2748748 N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide CAS No. 879465-13-1

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide

Cat. No.: B2748748
CAS No.: 879465-13-1
M. Wt: 416.389
InChI Key: WRJSIJFCSTWUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromen-4-one benzamide family, characterized by a chromenone core (4-oxo-4H-chromen-2-yl) linked to a benzamide moiety. The benzamide group is substituted with a nitro group at the 3-position, while the chromenone core is functionalized with a 3-methoxyphenyl group at position 2.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)20-21(26)18-10-2-3-11-19(18)31-23(20)24-22(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJSIJFCSTWUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Methoxyphenyl Group: The chromen-4-one intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The resulting product is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amidation: Finally, the nitro-substituted chromen-4-one is reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities, such as anti-cancer and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromen-4-one core may interact with active sites of enzymes, while the nitro and methoxy groups could enhance binding affinity and specificity. Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues in the Chromenone-Benzamide Family

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents on Chromenone Substituents on Benzamide Key Properties/Activities References
N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide 3-(3-Methoxyphenyl) 3-Nitro High melting point (~250–300°C inferred); moderate solubility in polar aprotic solvents
4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide None 4-Nitro Melting point: 323°C; higher crystallinity; lower yield (78%) in synthesis
2,4-Dinitro-N-(4-oxo-4H-chromen-2-yl)benzamide None 2,4-Dinitro Lower yield (25%); reduced solubility due to strong electron-withdrawing effects
3-Methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 4-(2-Oxo-2H-chromen-3-yl) 3-Methoxy Enhanced lipophilicity; potential for improved membrane permeability
3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 2-(4-Methoxyphenyl) 3,4,5-Trimethoxy High molecular weight; possible multi-target pharmacological activity
Key Observations:
  • Methoxy Group Impact: The 3-methoxyphenyl group on the chromenone core enhances electron-donating effects, which may stabilize the molecule in oxidative environments compared to non-substituted chromenones .
  • Synthetic Challenges : Nitro groups generally reduce reaction yields due to side reactions (e.g., reduction under basic conditions). The target compound’s synthesis likely requires careful optimization to avoid byproducts .

Physicochemical Properties

Melting Points and Solubility:
  • The target compound’s melting point is expected to be intermediate (~250–300°C) based on analogs (e.g., 323°C for 4-nitro vs. 252°C for 2,4-dinitro derivatives) .
  • Solubility in DMSO or DMF is likely higher than in aqueous buffers due to the nitro group’s hydrophobicity, but the methoxy group may slightly improve water miscibility compared to halogenated analogs (e.g., 4-bromo derivative: 93% yield, m.p. 287°C) .
Spectral Data (NMR/UV):
  • The 3-nitro group would deshield adjacent protons, causing distinct $ ^1H $ NMR shifts (e.g., aromatic protons near nitro at δ 8.0–8.5 ppm) compared to methoxy-substituted analogs (δ 6.5–7.5 ppm) .
  • UV-Vis spectra would show strong absorbance in the 300–400 nm range due to the conjugated chromenone-nitrobe nzamide system .

Biological Activity

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a chromen-4-one core and a nitrobenzamide moiety, have led to significant interest in its biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H16_{16}N2_{2}O4_{4}. The compound is characterized by:

  • Chromen-4-one core : Imparts unique reactivity and biological properties.
  • Methoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.
  • Nitrobenzamide moiety : Associated with various biological activities.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects.
  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, likely through disruption of microbial cell membranes or interference with metabolic pathways.

Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in tumor cells
AntibacterialInhibition of bacterial growth
AntifungalDisruption of fungal cell membranes
Enzyme inhibition (MAO)Modulation of neurochemical pathways

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

  • Anticancer Studies : A study evaluated the effect of related chromen derivatives on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation pathways. These findings suggest that this compound may hold promise as an anticancer agent.
  • Anti-inflammatory Research : Research indicated that compounds with similar structures effectively reduced inflammation in animal models by inhibiting COX enzymes. This suggests that this compound may exhibit comparable anti-inflammatory effects.

Pharmacokinetics

Pharmacokinetic studies on structurally similar compounds indicate:

  • Absorption : Rapid but incomplete absorption with oral bioavailability ranging from 4% to 23%.
  • Metabolism : Metabolized primarily in the liver, with potential for extensive first-pass metabolism affecting overall efficacy.

Q & A

Q. What are the standard synthetic routes for N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving amide coupling and heterocyclic ring formation. Key steps include:

  • Amide bond formation : Reacting 3-nitrobenzoyl chloride with a chromenone intermediate (e.g., 3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-amine) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) at 0–5°C to minimize side reactions .
  • Chromenone synthesis : Cyclization of substituted chalcones using acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions to form the 4H-chromen-4-one core .
    Optimization :
  • Temperature control : Lower temperatures (0–10°C) improve selectivity during amide coupling .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes hydrolysis .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for aryl substitutions .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the 3-nitrobenzamide proton resonates at δ 8.5–8.7 ppm (aromatic), while the chromenone carbonyl (C=O) appears at δ 175–180 ppm in ¹³C NMR .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95% required for biological assays). Retention times should match standards .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~434.1 g/mol). Fragmentation patterns validate the nitro and chromenone groups .

Advanced Research Questions

Q. How can crystallography and computational tools elucidate the compound’s binding mode to biological targets like hfXa?

Methodological Answer:

  • X-ray crystallography : Single crystals grown via vapor diffusion (e.g., DCM/hexane) are analyzed using SHELX software for structure refinement. The nitro group’s electron density map should align with active-site residues (e.g., Tyr99 in hfXa) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Key parameters:
    • Grid box centered on the active site (20 ų).
    • Ligand flexibility enabled for nitro and methoxy groups.
    • Validation via RMSD (<2.0 Å between docked and crystallographic poses) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds between nitro and protein backbone) using CrystalExplorer .

Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities in enzyme inhibition studies?

Methodological Answer:

  • Data triangulation :
    • Re-evaluate force fields : Switch from AMBER to CHARMM for MD simulations to better model nitro group polarization .
    • Experimental validation : Surface plasmon resonance (SPR) measures on-rates (kₐ) and off-rates (k𝒹) to confirm docking-predicted binding kinetics .
    • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to resolve disorder in the ligand-protein complex, which may explain affinity discrepancies .

Q. What strategies mitigate challenges in radiolabeling this compound for in vivo imaging studies?

Methodological Answer:

  • Carbon-11 labeling : React precursor (e.g., 3-methoxyphenylboronic acid) with [¹¹C]methyl iodide via Pd-mediated coupling. Optimize:
    • Reaction time : <5 minutes to maximize yield due to ¹¹C’s short half-life (20.4 min).
    • Purification : Semi-preparative HPLC (C18, acetonitrile/water) isolates the labeled compound .
  • Quality control :
    • Radio-TLC confirms radiochemical purity (>98%).
    • LogP measurements (octanol/water) ensure blood-brain barrier penetration if required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.